2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
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Description
Scientific Research Applications
Synthetic Chemistry Applications
Compounds containing azetidinone units, similar to 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, are of significant interest in synthetic chemistry for the construction of macrocycles and complex molecular architectures. The functionalized tetra-amines, through reactions with dichloropivalates, demonstrate the versatility of azetidinone intermediates in generating compounds with varying substituents, showcasing their potential in macrocycle synthesis (Bernhardt et al., 2004).
Materials Science
Azetidinone derivatives, by virtue of their structural peculiarities, play a role in the development of novel materials with potential applications in nanotechnology and materials science. The ability to undergo cycloaddition reactions makes them suitable candidates for the design of polymers and other macromolecular structures with specific properties.
Pharmaceutical Research
In pharmaceutical research, azetidinone and its derivatives have been explored for their biological activity. The stereocontrolled synthesis of azetidinones and subsequent transformations into β2, 3-amino acid derivatives underline the importance of such compounds in developing new pharmaceuticals with potential antibacterial and antifungal properties (Kardos et al., 2015). Additionally, compounds synthesized from azetidinones have been investigated for their antimicrobial activity, demonstrating the broad scope of research applications in discovering new therapeutic agents (Güner et al., 2000).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S2/c1-11(2)10-20(17,18)13-7-15(8-13)14(16)9-19-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJCNMCAHMQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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